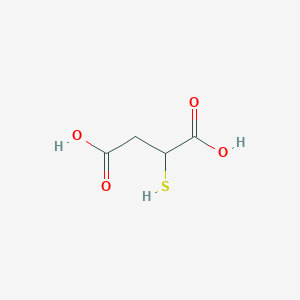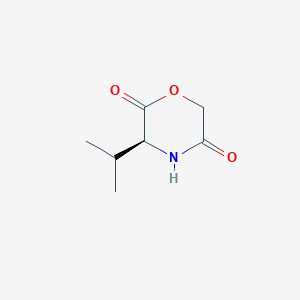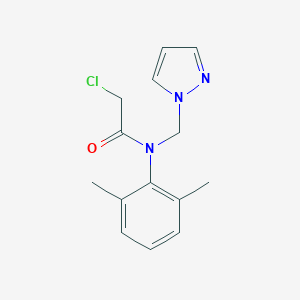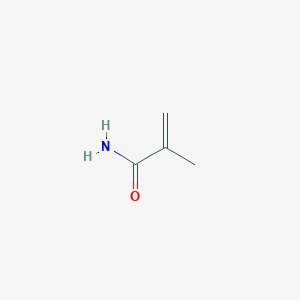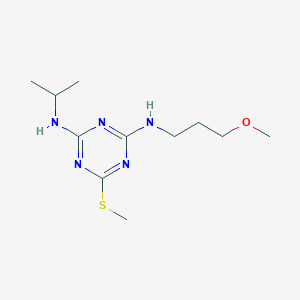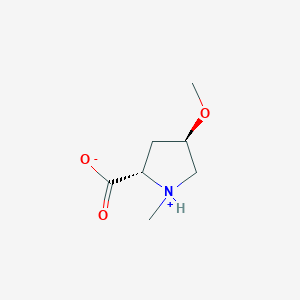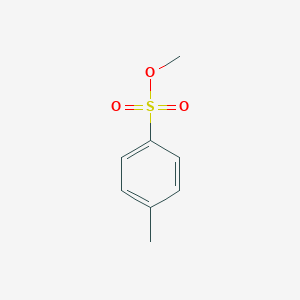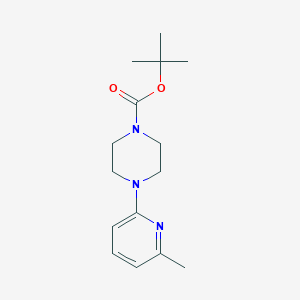
Acide 4-(2-hydroxyéthyl)phénylboronique
Vue d'ensemble
Description
4-(2-Hydroxyethyl)phenylboronic acid is an organoboron compound that features a phenyl ring substituted with a boronic acid group and a hydroxyethyl group. This compound is of significant interest in organic chemistry due to its ability to form reversible covalent bonds with diols, making it useful in various chemical and biological applications.
Applications De Recherche Scientifique
4-(2-Hydroxyethyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: Acts as a receptor for diol-containing biomolecules, useful in biosensing and molecular recognition.
Industry: Employed in the synthesis of polymers and materials with specific binding properties.
Mécanisme D'action
Target of Action
4-(2-Hydroxyethyl)phenylboronic acid is primarily used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary target of this compound is the palladium catalyst used in the reaction .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, 4-(2-Hydroxyethyl)phenylboronic acid acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the 4-(2-Hydroxyethyl)phenylboronic acid transfers its organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving 4-(2-Hydroxyethyl)phenylboronic acid . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this reaction include the synthesis of various biologically active compounds .
Pharmacokinetics
It’s known that boronic acids are generally stable and easy to handle, making them important to organic synthesis . The solubility of phenylboronic acids in most polar organic solvents and their poor solubility in hexanes and carbon tetrachloride suggest that similar properties may apply to 4-(2-Hydroxyethyl)phenylboronic acid .
Result of Action
The result of the action of 4-(2-Hydroxyethyl)phenylboronic acid in the Suzuki-Miyaura cross-coupling reaction is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds . For example, it has been used in the synthesis of mTOR kinase inhibitors and human immunodeficiency virus protease inhibitors .
Safety and Hazards
Orientations Futures
Boronic acids, including 4-(2-Hydroxyethyl)phenylboronic acid, have been gaining interest in medicinal chemistry due to their ability to interact with various carbohydrates . They have potential applications in the development of new drugs, especially after the discovery of the drug bortezomib . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests a promising future for the studies with boronic acids in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(2-Hydroxyethyl)phenylboronic acid can be synthesized through several methods. One common approach involves the hydroboration of 4-bromophenethylalcohol followed by oxidation. The reaction typically proceeds as follows:
Hydroboration: 4-bromophenethylalcohol is treated with a borane reagent, such as borane-tetrahydrofuran complex, to form the corresponding boronic ester.
Oxidation: The boronic ester is then oxidized using hydrogen peroxide or another suitable oxidizing agent to yield 4-(2-Hydroxyethyl)phenylboronic acid.
Industrial Production Methods
Industrial production of 4-(2-Hydroxyethyl)phenylboronic acid often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to improve efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Hydroxyethyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, tosylates.
Major Products Formed
Oxidation: Boronic esters, borates.
Reduction: Boranes, borohydrides.
Substitution: Alkylated phenylboronic acids.
Comparaison Avec Des Composés Similaires
4-(2-Hydroxyethyl)phenylboronic acid can be compared with other phenylboronic acids, such as:
Phenylboronic acid: Lacks the hydroxyethyl group, making it less versatile in certain applications.
4-Formylphenylboronic acid: Contains a formyl group instead of a hydroxyethyl group, which affects its reactivity and binding properties.
3-Formylphenylboronic acid: Similar to 4-formylphenylboronic acid but with the formyl group in a different position, leading to different steric and electronic effects.
The presence of the hydroxyethyl group in 4-(2-Hydroxyethyl)phenylboronic acid provides unique binding properties and reactivity, making it particularly useful in applications involving diol recognition and binding.
Propriétés
IUPAC Name |
[4-(2-hydroxyethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,10-12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXBZMDDTQEGMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCO)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436399 | |
| Record name | 4-(2-HYDROXYETHYL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137756-89-9 | |
| Record name | 4-(2-HYDROXYETHYL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



